molecular formula C16H19NO2 B12094264 (s)-3-(4-Benzyloxyphenyl)-beta-alaninol

(s)-3-(4-Benzyloxyphenyl)-beta-alaninol

Cat. No.: B12094264
M. Wt: 257.33 g/mol
InChI Key: LTGQQRZGPYYPNY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-3-(4-Benzyloxyphenyl)-beta-alaninol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a beta-alaninol moiety. The stereochemistry of the compound is denoted by the (s)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(4-Benzyloxyphenyl)-beta-alaninol typically involves several steps:

    Starting Material: The synthesis often begins with 4-benzyloxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Protection: The hydroxyl group may be protected using a suitable protecting group to prevent unwanted reactions in subsequent steps.

    Amination: The protected alcohol is then subjected to amination reactions to introduce the beta-alaninol moiety. This can be achieved using reagents like ammonia or amines under appropriate conditions.

    Deprotection: Finally, the protecting group is removed to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(4-Benzyloxyphenyl)-beta-alaninol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like THF (Tetrahydrofuran).

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like DMSO (Dimethyl sulfoxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

(s)-3-(4-Benzyloxyphenyl)-beta-alaninol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-3-(4-Benzyloxyphenyl)-beta-alaninol involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Benzyloxyphenyl)-beta-alaninol: The enantiomer of the compound with opposite stereochemistry.

    3-(4-Methoxyphenyl)-beta-alaninol: A similar compound with a methoxy group instead of a benzyloxy group.

    3-(4-Hydroxyphenyl)-beta-alaninol: A derivative with a hydroxyl group in place of the benzyloxy group.

Uniqueness

(s)-3-(4-Benzyloxyphenyl)-beta-alaninol is unique due to its specific stereochemistry and the presence of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(3S)-3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol

InChI

InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2/t16-/m0/s1

InChI Key

LTGQQRZGPYYPNY-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CCO)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.